

## An In-depth Technical Guide to 5-Propyltryptamine (CAS 55852-54-5)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | 5-Propyltryptamine |           |
| Cat. No.:            | B15175464          | Get Quote |

Disclaimer: Scientific research on **5-Propyltryptamine** is extremely limited. This guide provides a technical overview based on its fundamental chemical properties and by drawing analogies from structurally similar and well-researched tryptamine compounds. The experimental protocols, pharmacological data, and pathway descriptions are representative of the tryptamine class and should be considered illustrative rather than as empirically verified data for **5-Propyltryptamine** itself.

### Introduction

**5-Propyltryptamine** is a lesser-known synthetic compound belonging to the tryptamine class. Tryptamines are characterized by an indole ring structure linked to an amino group by a two-carbon side chain and are of significant interest to researchers for their diverse pharmacological activities, primarily as agonists at serotonin (5-HT) receptors.[1] While congeners such as N,N-Dimethyltryptamine (DMT) and psilocybin have been extensively studied, **5-Propyltryptamine** remains largely uncharacterized in scientific literature.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a summary of the available physicochemical data for **5- Propyltryptamine** and a comprehensive overview of the methodologies and expected pharmacological properties based on related tryptamine analogs.

## **Chemical and Physical Properties**



The following table summarizes the computed physicochemical properties of **5- Propyltryptamine**.[2]

| Property                        | Value                                    | Source     |
|---------------------------------|------------------------------------------|------------|
| IUPAC Name                      | 2-(5-propyl-1H-indol-3-<br>yl)ethanamine | PubChem[2] |
| CAS Number                      | 55852-54-5                               | PubChem[2] |
| Molecular Formula               | C13H18N2                                 | PubChem[2] |
| Molecular Weight                | 202.30 g/mol                             | PubChem[2] |
| XLogP3                          | 2.9                                      | PubChem[2] |
| Hydrogen Bond Donor Count       | 2                                        | PubChem[2] |
| Hydrogen Bond Acceptor<br>Count | 2                                        | PubChem[2] |
| Rotatable Bond Count            | 4                                        | PubChem[2] |
| Exact Mass                      | 202.146998583 Da                         | PubChem[2] |
| Topological Polar Surface Area  | 41.8 Ų                                   | PubChem[2] |

## **Synthesis of 5-Substituted Tryptamines**

While a specific synthesis for **5-Propyltryptamine** is not detailed in the reviewed literature, a common and adaptable method for creating substituted tryptamines is the Speeter-Anthony tryptamine synthesis.[3] This method involves the reaction of a substituted indole with oxalyl chloride, followed by reaction with a desired amine and subsequent reduction. For **5-Propyltryptamine**, the starting material would be 5-propylindole.

# General Experimental Protocol: Speeter-Anthony Tryptamine Synthesis (Adapted)

 Acylation: 5-propylindole is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and cooled. Oxalyl chloride is added dropwise to form the indol-3-ylglyoxylyl chloride intermediate.







- Amidation: The intermediate is then reacted with ammonia (or a protected amine equivalent) to form the corresponding glyoxylamide.
- Reduction: The resulting 5-propyl-indol-3-ylglyoxylamide is reduced to the final tryptamine. A strong reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>) in an anhydrous solvent such as tetrahydrofuran (THF) is typically used for this step.
- Workup and Purification: The reaction is carefully quenched, and the crude product is extracted. Purification is typically achieved through column chromatography or crystallization to yield pure 5-Propyltryptamine.



### General Workflow for Speeter-Anthony Tryptamine Synthesis



Click to download full resolution via product page

A generalized synthetic workflow for 5-substituted tryptamines.



## **Pharmacology**

The specific pharmacological profile of **5-Propyltryptamine** is not documented. However, based on extensive research on analogous compounds, it is expected to act as an agonist at various serotonin (5-HT) receptors, with the 5-HT<sub>2</sub>A and 5-HT<sub>1</sub>A subtypes being primary targets of interest for psychoactivity.[4][5] The affinity and efficacy at these and other receptors would determine its specific effects.

## Comparative Receptor Binding Data of Tryptamine Analogs

To provide context, the following table summarizes the receptor binding affinities (Ki, nM) for related tryptamine compounds at key serotonin receptors. It is crucial to note that these values are not for **5-Propyltryptamine** but for structurally related molecules.

| Compound                             | 5-HT1A (Ki,<br>nM) | 5-HT₂A (Ki,<br>nM)       | 5-HT₂C (Ki,<br>nM) | Reference |
|--------------------------------------|--------------------|--------------------------|--------------------|-----------|
| N,N-<br>Dipropyltryptami<br>ne (DPT) | ~100 (IC50)        | -                        | -                  | [6]       |
| N,N-<br>Diallyltryptamine<br>(DALT)  | >100               | 250-730                  | -                  | [4]       |
| 5-MeO-DALT                           | 10-80              | 250-730                  | -                  | [4]       |
| 4-HO-DALT                            | 10-80              | 250-730                  | -                  | [4]       |
| Tryptamine                           | -                  | 7.36 (EC <sub>50</sub> ) | -                  | [7]       |

Note: Data is compiled from multiple sources and methodologies may vary. '-' indicates data not available in the cited sources.

The structure-activity relationships in tryptamines suggest that substitutions on the indole ring and the N,N-dialkyl groups significantly influence receptor affinity and selectivity.[8] The 5-propyl substitution in **5-Propyltryptamine** may confer increased lipophilicity compared to



unsubstituted tryptamine, potentially affecting its pharmacokinetic and pharmacodynamic properties.

## **Experimental Protocols**

# Protocol: In Vitro Competitive Radioligand Binding Assay for 5-HT<sub>2</sub>A Receptor

This protocol describes a generalized high-throughput method for determining the binding affinity of a test compound like **5-Propyltryptamine** at the human 5-HT<sub>2</sub>A receptor.[9]

Objective: To determine the inhibition constant (Ki) of **5-Propyltryptamine** for the 5-HT<sub>2</sub>A receptor by measuring its ability to displace a known radioligand.

#### Materials:

- Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT<sub>2</sub>A receptor.
- Radioligand: [3H]ketanserin (a selective 5-HT<sub>2</sub>A antagonist).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Test Compound: 5-Propyltryptamine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
- Non-specific Binding Control: A high concentration of a non-labeled 5-HT<sub>2</sub>A antagonist (e.g., 10 μM spiperone).
- Instrumentation: 96-well microfilter plates, cell harvester, liquid scintillation counter.

#### Procedure:

- Plate Preparation: Pre-soak 96-well filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[9]
- Assay Mixture Preparation: In each well, combine:



- Receptor membranes (e.g., 50-100 μg protein).
- [3H]ketanserin at a concentration near its Kd (e.g., 1-2 nM).
- Varying concentrations of **5-Propyltryptamine** (e.g., from 10<sup>-11</sup> M to 10<sup>-5</sup> M).
- For total binding wells, add vehicle instead of the test compound.
- For non-specific binding wells, add the non-labeled antagonist.
- Bring the final volume to 200 μL with assay buffer.
- Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Harvesting: Rapidly filter the contents of the wells through the filter plates using a cell
  harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound
  radioligand.
- Scintillation Counting: Dry the filter mats, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific counts from total counts.
  - Plot the percentage of specific binding against the logarithm of the test compound concentration.
  - Fit the data to a one-site competition model using non-linear regression to determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
  - Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.



#### Workflow for Radioligand Binding Assay



Click to download full resolution via product page

A typical experimental workflow for a receptor binding assay.



## **Potential Signaling Pathways**

Tryptamines primarily mediate their effects through G-protein-coupled receptors (GPCRs). The specific signaling cascade activated depends on the receptor subtype and the G-protein it couples to.[10][11]

- 5-HT<sub>2</sub>A Receptor: This receptor is coupled to the Gq/11 protein. Upon agonist binding, it activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC).[12]
- 5-HT<sub>1</sub>A Receptor: This receptor is coupled to the Gi/o protein. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]

These pathways modulate the activity of numerous downstream effectors, ultimately altering neuronal excitability and gene expression.



#### Representative Tryptamine Signaling Pathways at 5-HT Receptors



Click to download full resolution via product page

Common signaling pathways activated by tryptamine agonists.



### Conclusion

**5-Propyltryptamine** (CAS 55852-54-5) is a structurally defined but pharmacologically uncharacterized member of the tryptamine family. While its physicochemical properties are available through computational models, a significant gap exists in the empirical data regarding its synthesis, pharmacology, and biological activity. By examining related compounds, it is reasonable to hypothesize that **5-Propyltryptamine** will function as a serotonin receptor agonist. However, dedicated research, including chemical synthesis, in vitro receptor binding and functional assays, and in vivo behavioral studies, is required to elucidate its precise pharmacological profile and potential applications. The methodologies and comparative data presented in this guide offer a foundational framework for initiating such scientific investigations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Recreational Use, Analysis and Toxicity of Tryptamines PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Propyltryptamine | C13H18N2 | CID 699098 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. crb.wisc.edu [crb.wisc.edu]
- 5. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tryptamine Wikipedia [en.wikipedia.org]
- 8. Serotonin receptor binding affinities of tryptamine analogues PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]



- 11. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Propyltryptamine (CAS 55852-54-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15175464#5-propyltryptamine-cas-number-55852-54-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com